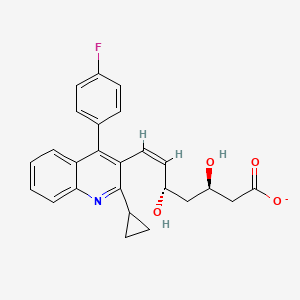

(Z)-Pitavastatin Calcium Salt

Description

Contextualization as a Statin-Related Compound

(Z)-Pitavastatin Calcium Salt is the geometric (Z)-isomer of Pitavastatin (B1663618) calcium. medchemexpress.cominvivochem.com Pitavastatin itself is a potent, synthetically derived inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govdrugbank.comallfordrugs.com This enzyme plays a rate-limiting role in the biosynthesis of cholesterol in the liver. nih.govnih.govderpharmachemica.com Drugs in this class, commonly known as "statins," are fundamental in managing hypercholesterolemia. nih.govallfordrugs.com

Pitavastatin belongs to a group of highly effective, fully synthetic HMG-CoA reductase inhibitors often referred to as "super-statins". nih.govresearchgate.net A key structural feature of several super-statins, including Pitavastatin, is a carbon-carbon double bond (C=C) that acts as a spacer between the heterocyclic core and the dihydroxycarboxylic acid side-chain. researchgate.net For the marketed, biologically active forms of these drugs, this double bond is in the E-configuration. nih.govresearchgate.net this compound, therefore, represents the alternative geometric arrangement around this specific double bond.

Table 1: Chemical and Physical Properties of this compound. synthinkchemicals.com

Significance in Medicinal Chemistry and Drug Discovery Research

While the E-isomer of Pitavastatin is the active pharmaceutical ingredient, the (Z)-isomer holds considerable importance in medicinal chemistry and drug discovery research. Its primary role is as a well-characterized analytical standard and pharmacopoeia reference compound. biosynth.com The availability of pure this compound is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), which are designed to detect, separate, and quantify impurities in the final drug substance. derpharmachemica.com

Role as an Isomer and Impurity of Pitavastatin

This compound is officially recognized as a process-related impurity and a potential degradation product of Pitavastatin. chemicea.com Impurities in a pharmaceutical product are substances that are not the intended active ingredient and can arise during synthesis, manufacturing, or upon storage. chemicea.com

The formation of the (Z)-isomer can occur during the synthesis of Pitavastatin. Specifically, it has been identified as a major side product of the Wittig reaction, a common chemical reaction used to form the C=C double bond in the statin's structure. nih.gov It can also be formed as a degradation impurity when the drug substance is exposed to certain conditions, such as during water hydrolysis.

Regulatory bodies require strict control over the levels of such impurities in pharmaceutical products to ensure their quality, safety, and efficacy. Therefore, (Z)-Pitavastatin serves as a critical reference standard for quality control laboratories to accurately monitor and limit its presence in batches of Pitavastatin. chemicea.com

Table 2: Classification of (Z)-Pitavastatin as an Impurity. nih.govchemicea.com

Academic Research Trajectories for Related Chemical Entities

These investigations involve the chemical synthesis of the Z-isomers, followed by extensive characterization using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with ab initio computational calculations. nih.govresearchgate.net

Key findings from these studies include the observation that Z-isomeric pitavastatin analogues exist in solution as a pair of rapidly interconverting rotamers, also known as atropisomers. nih.govresearchgate.net The energy barrier for this rotation is relatively low. nih.govresearchgate.net Comparative studies have demonstrated that the Z-isomeric pitavastatin analogues are more flexible and can attain a wider range of conformations compared to the Z-isomeric rosuvastatin (B1679574) analogues. nih.govresearchgate.net This line of research is fundamental to deepening the understanding of the structural dynamics of statins, which could pave the way for the rational design of new molecules with potentially different or enhanced properties. nih.govresearchgate.net

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-DBBWNDPISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Research

Elucidation of Formation Mechanisms for (Z)-Pitavastatin Calcium Salt

The formation of the (Z)-isomer of pitavastatin (B1663618) is a critical aspect of its synthesis, often occurring as a by-product during the synthesis of the therapeutically active (E)-isomer. Research indicates that the Wittig reaction, a key step in constructing the heptenoate side chain of pitavastatin, is a primary source of the (Z)-isomer. nih.gov The reaction between a phosphonium (B103445) salt of the quinoline (B57606) core and a lactonized statin side-chain precursor can lead to the formation of both (E) and (Z) geometric isomers. nih.govresearchgate.net

The conformational behavior of these (Z)-isomeric pitavastatin analogues has been investigated using NMR spectroscopy and ab initio calculations. researchgate.net These studies reveal that (Z)-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers due to restricted rotation around the C5'-C7 single bond. nih.govresearchgate.net This dynamic exchange between conformers is a key characteristic of the (Z)-isomer's structure. nih.gov

The formation of pitavastatin lactone, another related substance, can occur under acidic conditions. Pitavastatin, after acidification from its salt form, can readily form a stable six-membered ring structure, the lactone. google.com This cyclization is a common reaction for statins possessing a 3,5-dihydroxyhept-6-enoic acid side chain.

Development of Novel Synthetic Pathways to Pitavastatin and its Isomers

Significant research has been dedicated to developing efficient and stereoselective synthetic routes to pitavastatin and its isomers. These efforts aim to improve yield, purity, and cost-effectiveness.

One notable approach involves a convergent C1 + C6 route for the synthesis of the pitavastatin C7 side chain. rsc.orgrsc.org This method utilizes a Wittig reaction between a phosphonium salt and an enantiomerically pure C6-formyl side chain. rsc.orgrsc.org A key innovation in this pathway is the diastereoselective bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction to establish the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. rsc.orgrsc.org

Another strategy employs the Julia-Kocienski olefination. This method has been shown to be highly stereoselective, favoring the formation of the desired (E)-isomer with an E/Z ratio of up to 300:1. researchgate.netthieme-connect.comthieme-connect.com This approach involves the reaction of a lactonized statin side-chain precursor with a sulfone derivative of the quinoline heterocyclic core. researchgate.netthieme-connect.com While both Wittig and Julia-Kocienski reactions are viable, the latter often provides a more favorable impurity profile and higher (E)-stereoselectivity. thieme-connect.com

Researchers have also explored chemoenzymatic processes. The use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) in a whole-cell biotransformation process has been developed for the production of chiral lactol intermediates, which are crucial for the synthesis of optically pure pitavastatin. plos.org This enzymatic approach offers high stereoselectivity and is considered environmentally friendly. plos.org

A novel synthetic route developed to minimize the formation of the (Z)-isomer involves a modified Julia olefination. This process condenses 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline with (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, resulting in significantly lower levels of the (Z)-isomer. derpharmachemica.com

Investigation of By-product Formation in Pitavastatin Synthesis

The synthesis of pitavastatin is often accompanied by the formation of several process-related impurities and degradation products. chemicea.com Understanding and controlling these by-products is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient.

The (Z)-isomer is a well-documented process impurity arising from the Wittig and other olefination reactions used to form the carbon-carbon double bond in the side chain. nih.govderpharmachemica.com Other identified impurities include the anti-isomer, 5-oxo impurity, lactone impurity, and desfluoro impurity.

Forced degradation studies have been conducted to identify potential degradation products under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. scirp.org These studies have shown that pitavastatin can degrade to form several impurities, including the (Z)-isomer and the lactone. For instance, under basic hydrolysis, desfluoro, anti-isomer, (Z)-isomer, 5-oxo, and lactone impurities have been observed. Acid hydrolysis primarily leads to the formation of the anti-isomer and lactone impurities.

The formation of pitavastatin lactone is a significant degradation pathway, particularly under acidic conditions. google.com Even under neutral conditions, the free acid form of pitavastatin can be prone to lactonization. google.com

| Impurity Name | Formation Condition | Reference |

| (Z)-Isomer | Wittig reaction, Base hydrolysis | nih.gov |

| Anti-isomer | Acid and Base hydrolysis, Thermal degradation | |

| 5-oxo impurity | Base hydrolysis, Thermal degradation | |

| Lactone impurity | Acid and Base hydrolysis, Thermal degradation, Water hydrolysis | |

| Desfluoro impurity | Base hydrolysis, Thermal degradation | |

| Methyl ester impurity | Water hydrolysis | |

| Tertiary butyl ester impurity | Thermal degradation |

Derivatization Strategies and Analog Synthesis for Structural-Activity Relationship Studies (SAR)

The synthesis of pitavastatin derivatives and analogues plays a crucial role in understanding its structure-activity relationship (SAR). These studies help in identifying the key structural features responsible for its pharmacological activity and can guide the design of new, potentially more potent or safer molecules.

The core structure of pitavastatin consists of a quinoline ring system and a dihydroxyheptenoate side chain. vulcanchem.com The side chain is the key pharmacophore responsible for binding to the HMG-CoA reductase enzyme. researchgate.net The quinoline core and the cyclopropyl (B3062369) group attached to it provide unique structural features compared to other statins. thieme-connect.com

While specific SAR studies on a wide range of this compound derivatives are not extensively detailed in the provided search results, the general principles of statin SAR suggest that modifications to the heterocyclic core and the substituents on it can significantly impact potency and pharmacokinetic properties. nih.gov

Stereoselective Synthesis Approaches

The stereochemistry of the dihydroxyheptenoate side chain of pitavastatin is critical for its biological activity. Therefore, developing stereoselective synthetic methods is of paramount importance.

Several approaches have been successfully employed to achieve high stereoselectivity:

Chiral Pool Synthesis: Many syntheses start from commercially available chiral building blocks like (S)-epichlorohydrin to set the stereocenters of the side chain. rsc.orgrsc.org

Diastereoselective Reactions: Methods like the bismuth-catalyzed hemiacetal/oxa-Michael addition have been used to create the syn-1,3-diol motif with high diastereoselectivity. rsc.orgrsc.org

Enzymatic Resolutions and Transformations: Enzymes such as 2-deoxyribose-5-phosphate aldolase (DERA) are used to produce chiral intermediates with excellent enantiomeric purity (ee >99.9%). plos.org This biocatalytic approach is highly effective for establishing the correct stereochemistry.

Stereoselective Olefinations: The Julia-Kocienski olefination has proven to be highly (E)-selective, which is crucial for obtaining the desired active isomer of pitavastatin. researchgate.netthieme-connect.comthieme-connect.com

These stereoselective strategies are essential for producing enantiomerically pure pitavastatin, avoiding the need for challenging chiral separations at later stages of the synthesis.

Advanced Analytical Methodologies and Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of Pitavastatin (B1663618). Its application allows for the effective separation of the primary compound from process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose.

Optimization of Chromatographic Parameters (e.g., Column Chemistry, Mobile Phase Composition, Gradient Systems, Temperature)

The successful separation of (Z)-Pitavastatin Calcium Salt from potential interferents hinges on the meticulous optimization of various chromatographic parameters. The goal is to achieve a symmetrical peak shape, adequate resolution, and a reasonable run time.

Column Chemistry : The choice of the stationary phase is critical. C18 columns are frequently cited as the preferred choice, providing the necessary hydrophobicity for retaining and separating Pitavastatin and its related substances. akjournals.comresearchgate.netijirse.com For instance, an Agilent Eclipse XDB C18 column (150 x 4.6 mm; 5µm) and a Hypersil Octadecylsilyl (4.6 mm × 150 mm, 3 μm) column have been successfully used. ipindexing.compharmacyjournal.orgresearchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a commonly used organic modifier, often paired with water or a buffer solution. akjournals.comresearchgate.netjapsonline.com The pH of the aqueous phase is a critical factor; for example, a phosphate (B84403) buffer adjusted to pH 3.4 or 3.5 has been shown to yield good separation. akjournals.comipindexing.com The ratio of the organic to the aqueous phase is optimized to control the retention time and resolution. Compositions such as acetonitrile and phosphate buffer (65:35 v/v) or acetonitrile, water, and triethylamine (B128534) (80:19.8:0.2 v/v) have been reported. akjournals.comipindexing.com

Gradient Systems : While isocratic elution is often sufficient, gradient systems can be employed to improve the separation of complex mixtures of impurities. ijirse.compharmacyjournal.orgresearchgate.net A gradient mixture of a buffered aqueous solvent (Solvent A) and a primarily organic solvent (Solvent B) allows for the elution of a wide range of compounds with varying polarities. ijirse.comresearchgate.net

Temperature : Column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. A controlled temperature, such as 30 °C, helps ensure reproducible retention times and peak shapes. pharmacyjournal.org

Table 1: Examples of Optimized HPLC Parameters for Pitavastatin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source(s) |

|---|---|---|---|---|

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm) | C18 (250 mm × 4.6 mm i.d., 5-μm) | Waters C-18 (4.6 X 250mm, 5μm) | ipindexing.com, akjournals.com, ijirse.com |

| Mobile Phase | Phosphate buffer (pH 3.4) and Acetonitrile (65:35 v/v) | Acetonitrile–water–triethylamine (80:19.8:0.2 v/v), pH 3.5 | Acetonitrile (A) and 0.1% formic acid in water (B) | ipindexing.com, akjournals.com, ijirse.com |

| Flow Rate | 0.9 mL/min | 1.5 mL/min | 0.4 mL/min | ipindexing.com, akjournals.com, ijirse.com |

| Detection (UV) | 244 nm | 238 nm | Not Specified | ipindexing.com, akjournals.com |

| Elution Mode | Isocratic | Isocratic | Gradient | ipindexing.com, akjournals.com, ijirse.com |

| Temperature | Not Specified | Not Specified | Not Specified | |

| Retention Time | 3.905 min | ~5.70 min | Not Specified | ipindexing.com, akjournals.com |

Development of Robust Stability-Indicating HPLC Methods

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method is a regulatory requirement and involves subjecting the drug to stress conditions as outlined by the International Conference on Harmonization (ICH) guidelines. akjournals.compharmacyjournal.orgajpaonline.com

For Pitavastatin, forced degradation studies are performed under various conditions:

Acidic Hydrolysis : The drug is exposed to an acidic solution (e.g., 0.1 N HCl). researchgate.netscirp.org Significant degradation is often observed under these conditions. ijirse.comscirp.orgnih.gov

Alkaline Hydrolysis : The drug is treated with a basic solution (e.g., sodium hydroxide). ijirse.comnanobioletters.com This condition also typically leads to significant degradation. ijirse.comscirp.orgnih.gov

Oxidative Degradation : Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is performed. ijirse.com This can result in the formation of several impurities.

Thermal Degradation : The solid drug substance is subjected to high temperatures (e.g., 105°C). akjournals.comscribd.com

Photolytic Degradation : The drug solution is exposed to UV radiation to assess its photostability. ijirse.comnih.gov Studies have shown Pitavastatin to be photolabile, with degradation following first-order kinetics. researchgate.netnih.gov

A successful stability-indicating method must be able to resolve the main Pitavastatin peak from all the degradation product peaks generated during these stress studies. akjournals.comresearchgate.net For example, a developed LC method demonstrated clear separation of pitavastatin calcium from its degradation products formed under acidic, alkaline, neutral, oxidative, and thermal stress. akjournals.com

Method Validation for Impurity Profiling and Quantification

Once an HPLC method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. akjournals.com Validation confirms the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. akjournals.comjapsonline.comajpaonline.com

Specificity : This is demonstrated by the method's ability to separate the analyte from all potential impurities and degradation products, with no interference at the analyte's retention time. akjournals.com Peak purity analysis using a photodiode-array (PDA) detector is often used to confirm this. akjournals.com

Linearity : The method's response is tested across a range of concentrations. A linear relationship between peak area and concentration is established, typically confirmed by a high correlation coefficient (r or r²). akjournals.comipindexing.com

Accuracy : Assessed by performing recovery studies, where a known amount of the drug is added to a placebo or sample matrix and the percentage recovered is calculated. akjournals.comajpaonline.com

Precision : This evaluates the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision), with results expressed as the relative standard deviation (%RSD). japsonline.comajpaonline.com

Sensitivity : The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. akjournals.comajpaonline.com

Table 2: Summary of HPLC Method Validation Parameters for Pitavastatin Analysis

| Validation Parameter | Reported Value(s) | Source(s) |

|---|---|---|

| Linearity Range | 0.1–2.5 µg/mL; 25 - 150 µg/mL; 10–500 ng/ml | ipindexing.com, akjournals.com, japsonline.com |

| Correlation Coefficient (r/r²) | r = 0.9995; r² = 0.9993 | akjournals.com, japsonline.com |

| Accuracy (% Recovery) | 99.27-101.87%; 100.26 ± 0.75% | ajpaonline.com, akjournals.com |

| Precision (%RSD) | Intraday: 1.45-1.70%; Interday: 1.57-1.81% | ajpaonline.com |

| Limit of Detection (LOD) | 1.05 ng/band; 0.0055 µg/mL; 1.949 ng/ml | ajpaonline.com, akjournals.com, japsonline.com |

| Limit of Quantification (LOQ) | 3.21 ng/band; 5.907 ng/ml | ajpaonline.com, japsonline.com |

Spectroscopic Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of the this compound and the identification of unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Pitavastatin and its related isomers. nih.gov Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals, confirming the compound's connectivity and stereochemistry. nih.gov

Studies on Z-isomeric pitavastatin analogues have utilized NMR to investigate their conformational and dynamic properties. nih.gov Temperature-dependent ¹H-NMR experiments revealed that Z-isomers exist in solution as a pair of interconverting rotamers (atropisomers) due to restricted rotation around a single bond. nih.gov This dynamic exchange can cause line broadening in NMR spectra at room temperature, which resolves into two distinct sets of signals upon cooling. nih.gov Such detailed conformational analysis provides crucial insights into the molecule's structural flexibility. nih.gov Solid-state NMR has also been employed to study the interaction of Pitavastatin with model cell membranes, determining its localization and influence on the membrane structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Impurity Identification and Degradation Products

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and structurally characterizing impurities and degradation products. ijirse.comnih.gov This method provides the molecular weight and fragmentation pattern of the analytes.

In stress degradation studies of Pitavastatin, LC-MS/MS is used to analyze the samples after exposure to hydrolytic, oxidative, and photolytic conditions. ijirse.com A total of five degradation products (DPs) were identified under acidic, alkaline, and oxidative stress. ijirse.com The mass spectrometer provides the mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the parent drug and each degradation product. ijirse.com

By analyzing the MS/MS fragmentation patterns and comparing them to that of the parent Pitavastatin molecule, probable structures for the degradation products can be proposed. ijirse.com For example, one identified degradation product, DP-I, showed an [M+H]⁺ ion at m/z 404, corresponding to the loss of water from the parent Pitavastatin ion (m/z 422). ijirse.com Photodegradation studies have also used LC-MS with a time-of-flight (TOF) analyzer to identify photoproducts, with the main reaction being photocyclization. nih.gov

Table 3: Degradation Products of Pitavastatin Identified by Mass Spectrometry

| Stress Condition | Degradation Product | Observed m/z [M+H]⁺ | Proposed Change | Source(s) |

|---|---|---|---|---|

| Acidic/Basic Hydrolysis | DP-I | 404 | Loss of H₂O (Cyclized lactone form) | ijirse.com |

| Oxidative (H₂O₂) | Desfluoro impurity | Not Specified | Replacement of fluorine with another group | |

| Oxidative (H₂O₂) | 5-oxo impurity | Not Specified | Oxidation of the C5 hydroxyl group | |

| Oxidative (H₂O₂) | Lactone impurity | Not Specified | Intramolecular esterification | |

| Photolytic (UV-A) | Photoproducts (PP-1 to PP-4) | Not Specified | Photocyclization | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal, non-destructive analytical techniques used to confirm the identity and purity of Pitavastatin Calcium.

Infrared (IR) Spectroscopy provides a molecular fingerprint by identifying the functional groups present in the compound. The IR spectrum of Pitavastatin Calcium exhibits characteristic absorption bands corresponding to its complex structure. For instance, a polymorphic form of Pitavastatin Calcium shows distinct peaks at approximately 3210 cm⁻¹ (O-H stretching), 2944 and 2909 cm⁻¹ (C-H stretching), and 1603 cm⁻¹ (C=C stretching in the quinoline (B57606) ring). google.com Other reported spectra confirm peaks around 3423 cm⁻¹ (O-H), 1627 cm⁻¹ (C=O), and 1601 cm⁻¹ (aromatic C=C). google.comgoogle.com These spectra are crucial for identifying the compound and ensuring it is free from impurities that would alter the spectral pattern. impactfactor.orgijpsdronline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to ascertain the electronic transitions within the molecule and is used for quantitative analysis. Pitavastatin Calcium shows characteristic UV absorption maxima (λmax) that are dependent on the solvent medium. In a phosphate buffer of pH 6.8, the λmax is consistently observed at 245 nm. impactfactor.orgresearchgate.netresearchgate.net When dissolved in 0.1 N HCl, the absorption maximum shifts to 250 nm. impactfactor.orgresearchgate.netresearchgate.net A simple and rapid UV spectrophotometric method has been validated for the estimation of Pitavastatin in bulk and pharmaceutical forms, with a λmax found at 249.5 nm. ajrconline.org This technique is fundamental for developing analytical methods to quantify the drug in various formulations and for dissolution studies. impactfactor.orgresearchgate.net

The following table summarizes key spectroscopic data for the characterization of Pitavastatin Calcium.

| Spectroscopic Method | Parameter | Observed Value | Solvent/Medium | Reference(s) |

| UV-Vis Spectroscopy | λmax | 245 nm | pH 6.8 Phosphate Buffer | impactfactor.orgresearchgate.netresearchgate.net |

| λmax | 245 nm | Water, Methanol, pH 7.4 Buffer | impactfactor.org | |

| λmax | 250 nm | 0.1 N HCl | impactfactor.orgresearchgate.netresearchgate.net | |

| λmax | 249.5 nm | Not Specified | ajrconline.org | |

| Infrared (IR) Spectroscopy | Characteristic Peaks (cm⁻¹) | 3210, 2944, 2909, 1603, 1559, 1513 | Polymorphic Form K | google.com |

| Characteristic Peaks (cm⁻¹) | 3413, 3005, 2971, 1733, 1604, 1512 | Crystalline Form | google.com | |

| Characteristic Peaks (cm⁻¹) | 3423, 3085, 3004, 2937, 1627, 1601 | Crystalline Methylamine Salt | google.comgoogle.com |

Advanced Separation Techniques

Advanced separation techniques are indispensable for resolving the complex mixtures that can arise during the synthesis or degradation of Pitavastatin, ensuring the final product's stereochemical purity and safety.

Chiral Chromatography for Stereoisomer Resolution

Pitavastatin has two chiral centers, leading to the possibility of four stereoisomers. Since only the (3R, 5S) isomer is therapeutically active, resolving and quantifying these stereoisomers is a critical quality control measure. google.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose.

Researchers have successfully separated Pitavastatin Calcium and its enantiomer using an α-acid glycoprotein (B1211001) column. ingentaconnect.com Another effective method employs a CHIRALPAK-AD column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), to separate all three optical isomer impurities from the main compound. google.comgoogle.com Capillary Zone Electrophoresis (CZE) has also been established as a rapid and accurate method for the chiral separation of pitavastatin enantiomers, achieving a resolution of 2.17 under optimal conditions. chrom-china.comnih.govresearchgate.net

The table below outlines various chiral separation methods for Pitavastatin isomers.

| Technique | Stationary Phase/Column | Mobile Phase | Detection | Key Finding | Reference(s) |

| HPLC | α-acid glycoprotein column (150 mm × 4.0 mm, 5 µm) | 0.03 mol·L⁻¹ sodium dihydrogen phosphate buffer-acetonitrile (90:10) | 245 nm | Good separation of Pitavastatin Calcium and its enantiomer. | ingentaconnect.com |

| HPLC | CHIRALPAK-AD chiral column (250mm x 4.6mm) | n-hexane: ethanol (B145695) (containing 1.0% trifluoroacetic acid) = 92:8 | Not Specified | Effective separation of three optical isomers. | google.comgoogle.com |

| CZE | Capillary: 53 cm (45 cm effective length, 50 µm) | 80 mmol/L Tris-HCl, pH 3.20, containing 50 mmol/L HP-β-CD and 5 mmol/L SDS | Not Specified | Resolution of 2.17 between enantiomers. | chrom-china.comnih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

While liquid chromatography is more common for analyzing Pitavastatin and its non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile organic compounds (VOCs). In one study, headspace solid-phase microextraction (SPME) coupled with GC-MS was used to analyze volatile compounds in urine to monitor the efficacy of pitavastatin treatments in mice with mammary tumors. mdpi.com Although this application does not focus on the direct degradation products of the this compound itself, it demonstrates the utility of GC-MS in a relevant biological context. The study identified various VOCs, but it's important to note that silanes and siloxanes were excluded as they were considered artifacts from the GC column and SPME fiber. mdpi.com

Forced degradation studies typically show that Pitavastatin degrades significantly under acid, base, and oxidative stress, forming impurities such as the Desfluoro impurity, anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and lactone. However, the analysis of these specific degradation products is most often accomplished using liquid chromatography-mass spectrometry (LC-MS). scirp.orgijirse.com

Application as an Analytical Reference Standard

This compound, along with the primary Pitavastatin Calcium compound, serves as a high-quality analytical reference standard. medchemexpress.commedchemexpress.com These standards are essential for a variety of applications in the pharmaceutical industry. They are used for analytical method development, method validation, and routine quality control (QC) testing of both the active pharmaceutical ingredient (API) and finished drug products. aquigenbio.comsynzeal.com

Reference standards are critical for ensuring that commercial pharmaceutical products meet stringent regulatory guidelines for identity, strength, quality, and purity. aquigenbio.com They provide a benchmark against which test samples are compared, for instance, in assays to determine the amount of Pitavastatin in a tablet or to quantify any impurities. synthinkchemicals.comgoogle.com The (Z)-isomer, being a potential process-related impurity or degradant, is particularly important as a reference standard for impurity profiling. aquigenbio.com Its availability allows laboratories to accurately identify and quantify this specific impurity, ensuring the safety and efficacy of the final drug product. aquigenbio.comaxios-research.com

Chemical Stability and Degradation Pathways Research

Forced Degradation Studies Under Varied Stress Conditions

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. researchgate.net This involves subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability. researchgate.net Such studies are vital for developing stability-indicating analytical methods and elucidating degradation pathways. researchgate.netscirp.orgresearchgate.net Pitavastatin (B1663618) has been subjected to a range of stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. ijirse.comsphinxsai.com

Research indicates that Pitavastatin shows significant degradation under acidic, alkaline, and oxidative stress conditions. scirp.orgijirse.com The stability of the compound is pH-dependent, with high degradation observed in basic conditions and moderate degradation in acidic environments. akjournals.com In contrast, it is found to be relatively stable under neutral hydrolytic, thermal, and photolytic conditions in some studies. ijirse.comakjournals.com

A summary of the forced degradation of Pitavastatin under different stress conditions is presented below.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Identified Degradation Products |

| Acidic Hydrolysis | 1 N HCl | 60 °C | 1 h | ~7.90% | Anti-isomer impurity, Lactone impurity |

| Basic Hydrolysis | 2 N NaOH | 60 °C | 1 h | ~9.79% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity |

| Oxidative Stress | 3% H2O2 | 25 °C | 1 h | ~7.43% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity |

| Thermal Degradation | Dry Heat | 60 °C | 2 days | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, Tertiary butyl ester impurity |

| Photolytic Degradation | 200 W h/m² and 1.2 million lux hours | - | - | ~2.35% | Lactone impurity, Four major photoproducts (PP-1 to PP-4) |

| Water Hydrolysis | Water | 60 °C | 2 h | ~6.06% | Z-isomer impurity, Methyl ester impurity, Lactone impurity |

Under acidic conditions, (Z)-Pitavastatin Calcium Salt undergoes considerable degradation. Studies have shown that when subjected to 1 N hydrochloric acid at 60°C for one hour, the compound degrades by approximately 7.90%. Another study reported a 27% decomposition under acidic stress. akjournals.com The primary degradation products identified under these conditions are the anti-isomer impurity and the lactone impurity. The formation of the lactone is a common degradation pathway for statins, involving an intramolecular esterification between the carboxylic acid and the C5-hydroxyl group of the heptenoic acid side chain. nih.govrsc.org One study using HPTLC identified a single degradation product under acidic hydrolysis. sphinxsai.com

Pitavastatin is particularly susceptible to degradation under basic conditions. akjournals.com In a study using 2 N sodium hydroxide (B78521) at 60°C for one hour, a significant degradation of about 9.79% was observed. Another report indicated a 47% decomposition under alkaline stress. akjournals.com This extensive degradation leads to the formation of multiple impurities. The identified products include Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and Lactone impurity. The complex mixture of degradation products highlights the compound's instability in alkaline environments.

Exposure to oxidative conditions also leads to the degradation of Pitavastatin. Treatment with 3% hydrogen peroxide at 25°C for one hour resulted in approximately 7.43% degradation. A separate study noted a 70% degradation under oxidizing stress. akjournals.com The oxidative degradation process yields several impurities, five of which have been identified as Desfluoro impurity, anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and lactone. The formation of a 5-keto derivative has been specifically noted as an impurity resulting from the oxidation of Pitavastatin calcium salt. google.com

The stability of Pitavastatin under thermal and photolytic stress has yielded varied results in different studies. One study found that when the sample was exposed to a temperature of 60°C for two days, it degraded by approximately 9.64%. This thermal stress led to the formation of six known impurities: Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and Tertiary butyl ester impurity. Another study reported moderate stability under dry thermal stress, with 11% degradation. akjournals.com However, some research has indicated that no degradation products were observed under thermal stress. ijirse.com

Regarding photolytic stability, Pitavastatin is considered photolabile. nih.gov Exposure to light (200 W h/m² and 1.2 million lux hours) caused about 2.35% degradation, with the lactone impurity being a resulting product. A detailed investigation into its photostability revealed that the photodegradation follows first-order kinetics and results in four major photoproducts, primarily formed through a photocyclization reaction. nih.gov Conversely, other studies have reported no degradation under photolytic conditions. ijirse.com

In the presence of water at elevated temperatures, Pitavastatin also shows signs of degradation. A study conducted at 60°C for 2 hours in water resulted in approximately 6.06% degradation of the compound. Three known impurities were identified as products of this hydrolytic process: the Z-isomer impurity, the Methyl ester impurity, and the Lactone impurity. However, another study that performed neutral hydrolysis by refluxing in water for 24 hours at room temperature observed no degradation products. ijirse.com

Identification and Characterization of Degradation Products and Impurities

The impurities associated with Pitavastatin can be categorized as either process-related impurities, which arise during the manufacturing process, or degradation impurities, which form due to the breakdown of the drug over time or under stress conditions. chemicea.comsynthinkchemicals.com The identification and characterization of these substances are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. chemicea.com

Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS) are extensively used for the separation and identification of these impurities. ijirse.com These methods allow for the effective separation of Pitavastatin from its various potential impurities, including isomers and degradation products. scirp.org

The table below lists some of the key degradation products and impurities that have been identified in studies on this compound.

| Impurity Name | Type | Stress Conditions Leading to Formation |

| Lactone impurity | Degradation | Acidic Hydrolysis, Basic Hydrolysis, Oxidative Stress, Thermal, Photolytic, Water Hydrolysis |

| Anti-isomer impurity | Degradation | Acidic Hydrolysis, Basic Hydrolysis, Thermal |

| Z-isomer impurity | Degradation / Process | Basic Hydrolysis, Oxidative Stress, Thermal, Water Hydrolysis |

| 5-oxo impurity | Degradation | Basic Hydrolysis, Oxidative Stress, Thermal |

| Desfluoro impurity | Degradation | Basic Hydrolysis, Oxidative Stress, Thermal |

| Methyl ester impurity | Degradation | Water Hydrolysis |

| Tertiary butyl ester impurity | Degradation | Thermal |

| Imp-B | Degradation | Humidity Stress |

Isomeric Impurities (e.g., Anti-Isomer, Z-Isomer)

Isomeric impurities are compounds with the same molecular formula as Pitavastatin but different spatial arrangements of atoms. The (Z)-isomer of Pitavastatin is a potential impurity that can form during synthesis. chemicea.com Another significant isomeric impurity is the Pitavastatin Anti-isomer, which can be generated under specific synthetic conditions or as a degradation product. chemicea.com Forced degradation studies have shown that the anti-isomer impurity is a primary degradation product under acidic hydrolysis conditions (1 N HCl at 60°C for 1 hour). It also forms during base hydrolysis, oxidative hydrolysis, and thermal degradation.

Lactone Impurities

The formation of Pitavastatin Lactone is a common degradation pathway. chemicea.com This impurity is created when the parent compound undergoes intramolecular cyclization (lactonization). chemicea.com It is considered a degradation impurity and is a key marker in stability testing to monitor hydrolytic stability. chemicea.com Studies show that Pitavastatin Lactone is formed under various stress conditions, including acid hydrolysis, base hydrolysis, oxidative hydrolysis, water hydrolysis, thermal degradation, and high humidity. In one metabolic pathway, Pitavastatin is converted to Pitavastatin glucuronide, which then undergoes a non-enzymatic conversion to the lactone form; this can be reversed back to Pitavastatin through hydrolysis. caymanchem.com

Desfluoro Impurities

Desfluoro impurities are characterized by the absence of the fluorine atom on the fluorophenyl group of the Pitavastatin molecule. veeprho.comsynzeal.com Desfluoro Pitavastatin Calcium is an identified impurity of Pitavastatin. veeprho.com This type of impurity has been observed to form during forced degradation under conditions of base hydrolysis (2 N NaOH), oxidative hydrolysis (3% H2O2), and thermal degradation (60°C).

Oxo and Methyl Ester Impurities

Oxidation of the Pitavastatin molecule can lead to the formation of oxo-impurities, such as 5-Oxo Pitavastatin. chemicea.com This degradation impurity is an indicator of oxidative stability and can form during storage or processing. chemicea.com Its formation has been documented in forced degradation studies under base hydrolysis, oxidative hydrolysis, thermal stress, and high humidity conditions.

Pitavastatin Methyl Ester is typically a process-related impurity, resulting from the esterification reactions during synthesis. chemicea.com However, it has also been observed as a degradation product during water hydrolysis at 60°C.

Table 1: Summary of Pitavastatin Degradation Impurities under Stress Conditions This table summarizes the formation of key impurities under various forced degradation conditions as identified in research studies.

| Stress Condition | Impurities Formed |

|---|---|

| Acid Hydrolysis (1 N HCl, 60°C, 1h) | Anti-isomer Impurity, Lactone Impurity |

| Base Hydrolysis (2 N NaOH, 60°C, 1h) | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-Oxo Impurity, Lactone Impurity |

| Oxidative Hydrolysis (3% H₂O₂, 25°C, 1h) | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-Oxo Impurity, Lactone Impurity |

| Water Hydrolysis (60°C, 2h) | Z-isomer Impurity, Methyl Ester Impurity, Lactone Impurity |

| Thermal Degradation (60°C, 2 days) | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-Oxo Impurity, Lactone Impurity, Tertiary Butyl Ester Impurity |

| Humidity (90% RH, 25°C, 7 days) | 5-Oxo Impurity, Lactone Impurity |

| Photolysis (UV-A Radiation) | Four major photoproducts (via photocyclisation) nih.gov |

Mechanistic Understanding of Degradation Reactions

The degradation of Pitavastatin occurs through several chemical reactions, primarily hydrolysis, oxidation, and photolysis. ijirse.com

Hydrolysis : In acidic and basic conditions, the ester and carboxylic acid functionalities of the Pitavastatin side chain are susceptible to reaction. Acid-catalyzed hydrolysis contributes to the formation of the lactone impurity through intramolecular cyclization and can also lead to isomerization, forming the anti-isomer. Base-catalyzed hydrolysis is more extensive, leading to a wider range of degradation products, including desfluoro and oxo-impurities, alongside lactone and isomeric impurities.

Oxidation : The presence of oxidizing agents leads to the formation of 5-Oxo Pitavastatin, indicating that the secondary alcohol groups on the heptenoic acid side chain are prone to oxidation. chemicea.com

Photodegradation : When exposed to UV-A radiation, Pitavastatin is photolabile. nih.gov The primary mechanism of degradation under photolytic stress is photocyclisation, which results in the formation of four-ring photoproducts. nih.gov

Impact of Environmental Factors on Stability (Academic Context)

Academic research has established that the stability of this compound is significantly influenced by environmental factors such as pH, temperature, humidity, and light. researchgate.net

pH and Hydrolysis : Pitavastatin shows significant degradation in both acidic and basic conditions. scirp.orgsemanticscholar.org The interconversion between the active hydroxy acid form and the inactive lactone form is a key reaction influenced by pH. researchgate.net

Temperature : Thermal stress studies demonstrate that elevated temperatures accelerate degradation. At 60°C for two days, approximately 9.64% degradation was observed, yielding a variety of impurities including desfluoro, anti-isomer, and lactone variants. However, under dry heat conditions at 100°C for 48 hours, one study observed no degradation, suggesting that the presence of moisture may be a critical factor in thermal degradation pathways. semanticscholar.org

Humidity : Exposure to high relative humidity (e.g., 90% RH at 25°C) can lead to the formation of 5-oxo and lactone impurities. The physical form of the drug substance also plays a role; certain polymorphic forms, like Form K, have demonstrated superior stability under high humidity and mechanical stress compared to other forms (A, B, C, etc.). medcraveonline.com

Light : Pitavastatin is susceptible to photodegradation. nih.gov Exposure to UV-A light leads to the formation of several photoproducts, indicating that protection from light is necessary during storage to maintain the drug's integrity. nih.gov

Preclinical and Mechanistic Pharmacological Studies in Vitro and Cellular Models

Inhibition of HMG-CoA Reductase Activity (In Vitro Assays)

The primary mechanism of action for pitavastatin (B1663618) is the direct, competitive inhibition of HMG-CoA reductase. actapharmsci.com This inhibition prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol synthesis. natap.org The potency of this inhibition is a key characteristic that distinguishes it among the class of statins.

The human hepatoma cell line, HepG2, is a standard model for studying hepatic lipid metabolism. In these cells, pitavastatin has demonstrated potent inhibition of cholesterol synthesis. The half-maximal inhibitory concentration (IC50) for the inhibition of cholesterol synthesis from acetic acid in HepG2 cells was found to be 5.8 nM. nih.govresearchgate.net

When compared with other statins, pitavastatin exhibits a high affinity for the HMG-CoA reductase enzyme. In vitro studies have shown that pitavastatin is a more potent inhibitor than several other commonly used statins. For example, its inhibition of cholesterol synthesis in HepG2 cells was 2.9 times more potent than simvastatin (B1681759) and 5.7 times more potent than atorvastatin (B1662188). natap.orgnih.gov Another study using rat liver microsomes determined the IC50 of pitavastatin for HMG-CoA reductase to be 6.8 nM, which was 2.4 times more effective than simvastatin and 6.8 times more effective than pravastatin. qeios.com

| Statin | IC50 (nM) in HepG2 Cells (Cholesterol Synthesis Inhibition) | IC50 (nM) in Rat Liver Microsomes (Enzyme Inhibition) | Reference |

|---|---|---|---|

| (Z)-Pitavastatin Calcium Salt | 5.8 | 6.8 | nih.govqeios.com |

| Simvastatin | ~16.8 | ~16.3 | nih.govqeios.com |

| Atorvastatin | ~33.1 | Not Reported | nih.gov |

| Pravastatin | Not Reported | ~46.2 | qeios.com |

Cellular and Molecular Mechanisms of Action

The inhibition of HMG-CoA reductase by pitavastatin initiates a cascade of cellular events aimed at restoring cholesterol homeostasis, and it also influences other signaling pathways by depleting non-sterol products of the mevalonate pathway.

By reducing intracellular cholesterol synthesis, pitavastatin triggers a feedback mechanism primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.org The depletion of intracellular sterols activates SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol uptake, most notably the low-density lipoprotein (LDL) receptor. ahajournals.org Studies in HepG2 cells have shown that pitavastatin treatment leads to a more efficient induction of LDL receptor expression compared to atorvastatin or simvastatin. nih.gov This enhanced expression of LDL receptors on the surface of liver cells increases the clearance of LDL cholesterol from the circulation. ahajournals.org

The mevalonate pathway produces not only cholesterol but also essential isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are necessary for the post-translational modification (prenylation) of small GTP-binding proteins, including RhoA. nih.gov By inhibiting the synthesis of these isoprenoids, pitavastatin disrupts the function of RhoA and its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov This inhibition of the Rho/ROCK signaling pathway is a key mechanism underlying many of the pleiotropic effects of statins. nih.gov Studies have demonstrated that the effects of pitavastatin on this pathway can be reversed by the addition of mevalonate or GGPP, confirming the mechanism is dependent on HMG-CoA reductase inhibition. nih.gov

Investigation of Pleiotropic Effects in Cellular Models

Pleiotropic effects are actions that are independent of the primary cholesterol-lowering mechanism. In cellular models, pitavastatin has been shown to exert several such effects, largely through its modulation of the Rho/ROCK pathway.

Endothelial Function: In human saphenous vein endothelial cells (HSaVECs), pitavastatin has been shown to attenuate inflammation. europeanreview.org It can reduce the expression of pro-inflammatory cytokines and chemokines, such as CCL11, CSF2, CCL20, and TGFB1. nih.gov Furthermore, by inhibiting the Rho/ROCK pathway, pitavastatin can increase the expression and stability of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide, a molecule with vasodilatory and anti-inflammatory properties. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Pitavastatin has been observed to inhibit the production of interferon-α and TNF-α by human plasmacytoid dendritic cells. nih.gov

Antithrombotic Effects: In cellular models, pitavastatin has been shown to induce the expression of thrombomodulin in endothelial cells by inhibiting Rho family G proteins, which contributes to an antithrombotic effect. nih.gov

These cellular studies provide a mechanistic basis for the broader cardiovascular benefits observed with pitavastatin, extending beyond its potent lipid-lowering capabilities.

Anti-inflammatory Properties (In Vitro)

This compound has demonstrated notable anti-inflammatory effects in various in vitro models. Studies have shown its ability to modulate immune responses and reduce the expression of inflammatory mediators. nih.govlktlabs.com

One of the key anti-inflammatory actions of pitavastatin is the inhibition of pro-inflammatory cytokine production. nih.gov In activated human T cells, pitavastatin has been shown to suppress the secretion of several key cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibition occurs at both the protein and mRNA levels. nih.gov The underlying mechanism for this effect involves the suppression of the activating protein-1 (AP-1) signal transduction pathway, as well as the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Further research has indicated that pitavastatin can also inhibit the production of IFN-α and TNF-α by human plasmacytoid dendritic cells. nih.gov Additionally, it has been observed to downregulate the expression of IL-6 and monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to sites of inflammation. nih.govlktlabs.com

| Cell Type | Mediator/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| Human T Cells | IL-2, IFN-γ, IL-6, TNF-α | Inhibition of cytokine production | nih.gov |

| Human Plasmacytoid Dendritic Cells | IFN-α, TNF-α | Inhibition of cytokine production | nih.gov |

| General | IL-6, MCP-1 | Downregulation of expression | nih.govlktlabs.com |

| Human T Cells | AP-1, ERK/p38 MAPK pathways | Suppression of signal transduction | nih.gov |

Antioxidant Properties (In Vitro)

Research has shown that pitavastatin can reduce levels of reactive oxygen species (ROS). nih.gov In preclinical models, it has been observed to decrease the activity of NADPH oxidase, a major enzyme responsible for ROS production. nih.gov By reducing oxidative stress, pitavastatin helps to protect cells from damage caused by free radicals. nih.gov Animal models have further substantiated these findings, demonstrating that pitavastatin enhances the antioxidant defense mechanism by increasing levels of glutathione (B108866), glutathione peroxidase, glutathione-S-transferase, superoxide (B77818) dismutase, and catalase. lktlabs.com

Effects on Endothelial Cell Function (In Vitro)

This compound exerts beneficial effects on endothelial cells, which play a crucial role in vascular health. elpub.ru In vitro studies have demonstrated its ability to improve endothelial function through various mechanisms. nih.govnih.gov

A key effect of pitavastatin is the enhancement of endothelial nitric oxide synthase (eNOS) expression and activation. nih.gov This leads to an increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. nih.gov The activation of eNOS is mediated through the Akt signaling pathway. nih.gov By promoting NO bioavailability, pitavastatin helps to maintain vascular homeostasis and protect the endothelium. nih.gov

Research into Cellular Mechanisms of Atherosclerosis Prevention (Preclinical Models)

Preclinical models have provided significant insights into the cellular mechanisms by which this compound may help prevent atherosclerosis. Its actions extend beyond lipid-lowering to directly affect key cellular processes involved in the development of atherosclerotic plaques. nih.gov

In these models, pitavastatin has been shown to suppress the accumulation of macrophages and inhibit the formation of foam cells, which are critical early events in atherogenesis. nih.gov It also inhibits the migration and proliferation of vascular smooth muscle cells (SMCs), which contribute to the growth and instability of atherosclerotic plaques. nih.govselleckchem.com Furthermore, pitavastatin has been suggested to contribute to the stabilization of these plaques. selleckchem.com

| Cellular Process | Effect of Pitavastatin | Reference |

|---|---|---|

| Macrophage Accumulation | Suppression | nih.gov |

| Foam Cell Formation | Inhibition | nih.gov |

| Vascular Smooth Muscle Cell Migration | Inhibition | nih.govselleckchem.com |

| Vascular Smooth Muscle Cell Proliferation | Inhibition | nih.govselleckchem.com |

| Atherosclerotic Plaque Stabilization | Contribution to stabilization | selleckchem.com |

Target Identification and Validation in Biochemical Systems

The primary molecular target of this compound has been unequivocally identified and validated in biochemical systems as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. nih.gov

Pitavastatin is a potent competitive inhibitor of HMG-CoA reductase. nih.gov By blocking this enzyme, it effectively reduces the endogenous production of cholesterol. In vitro studies using HepG2 cells have shown that pitavastatin calcium inhibits cholesterol synthesis from acetic acid with a very low IC50 value of 5.8 nM.

In addition to its primary target, research suggests that pitavastatin may have other effects, such as the activation of peroxisome proliferator-activated receptor alpha (PPARα). selleckchem.com

Interaction with Cellular Transport Proteins (In Vitro)

The cellular uptake and disposition of this compound are significantly influenced by its interaction with various cellular transport proteins. In vitro studies have been crucial in identifying these transporters.

The hepatic uptake of pitavastatin is predominantly mediated by organic anion transporting polypeptides (OATPs), with OATP1B1 being the major transporter involved. nih.govsemanticscholar.org OATP1B3 and OATP2B1 are also thought to play a role, albeit to a lesser extent. nih.gov The interaction with OATP1B1 is a key determinant of the drug's concentration in the liver, its primary site of action. nih.gov

Furthermore, pitavastatin has been identified as a substrate for efflux transporters, such as the breast cancer resistance protein (BCRP), also known as ABCG2. nih.gov

| Transport Protein | Type | Role in Pitavastatin Transport | Reference |

|---|---|---|---|

| OATP1B1 | Uptake Transporter | Predominant transporter for hepatic uptake | nih.govsemanticscholar.org |

| OATP1B3 | Uptake Transporter | Contributes to hepatic uptake | nih.gov |

| OATP2B1 | Uptake Transporter | Minor contribution to hepatic uptake | nih.gov |

| BCRP (ABCG2) | Efflux Transporter | Involved in the efflux of pitavastatin | nih.gov |

Computational and Structural Biology Research

Molecular Docking Studies with HMG-CoA Reductase

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pitavastatin (B1663618), these studies are crucial for understanding its potent inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Research simulating the interaction between pitavastatin and the HMG-CoA reductase active site has identified key binding characteristics. In one such in silico study, pitavastatin demonstrated a strong binding affinity with a calculated binding energy (ΔG) of -8.24 kcal/mol and a predicted inhibition constant (Ki) of 2.11 µM. nih.gov The binding of statins to the enzyme is facilitated by a network of interactions with specific amino acid residues within the catalytic domain. For the class of inhibitors to which pitavastatin belongs, key interactions have been noted with residues such as ARG590, ASN755, ASP690, and SER565. nih.gov

The structural basis for this potent inhibition is further illuminated by the crystal structure of pitavastatin in complex with HMG-CoA reductase from Arabidopsis thaliana (PDB ID: 8ECG). rcsb.org Although a plant-derived enzyme, its active site shares conserved features with the human homologue (PDB ID: 1DQ9). rcsb.orgebi.ac.uk Analysis of these complex structures reveals that the HMG-like moiety of the statin mimics the natural substrate, HMG-CoA, allowing it to occupy the catalytic pocket with an affinity that is orders of magnitude higher than the substrate itself. medscape.com The distinctive cyclopropyl (B3062369) group on the quinoline (B57606) core of pitavastatin contributes significantly to this avid binding. medscape.com

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (ΔG) | -8.24 kcal/mol | nih.gov |

| Inhibition Constant (Ki) | 2.11 µM | nih.gov |

| Key Interacting Residues (Inferred) | ARG590, ASN755, ASP690, SER565 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Statin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For statin derivatives, QSAR models aim to predict the HMG-CoA reductase inhibitory activity based on molecular descriptors, which are numerical representations of molecular properties.

While comprehensive, publicly available 2D or 3D-QSAR models specifically for (Z)-pitavastatin derivatives are limited, broader structure-activity relationship (SAR) studies on the quinoline class of HMG-CoA reductase inhibitors have provided critical insights. These studies have established that specific structural features are paramount for high potency. medscape.com Two key determinants of pitavastatin's high efficacy are:

The 4-fluorophenyl group: This substituent on the quinoline ring is found to be the most active in this chemical system. medscape.com

The cyclopropyl group: Located at the 2-position of the quinoline nucleus, this group has a more pronounced positive influence on activity compared to other alkyl side chains, such as the isopropyl group found in other statins. medscape.com

QSAR studies on HMG-CoA reductase inhibitors often utilize a range of molecular descriptors, including topological, electronic, and physicochemical properties, to build predictive models using machine learning or regression algorithms. mdpi.comnih.govpreprints.org However, developing a single "global" model for all statins is challenging due to their structural diversity. Consequently, many reported QSAR models are specific to particular chemical scaffolds, such as atorvastatin (B1662188) derivatives. mdpi.com For the quinoline class, the qualitative SAR confirms that the combination of the cyclopropyl and 4-fluorophenyl moieties flanking the core structure is optimal for potent inhibition of HMG-CoA reductase. medscape.com

Crystal Structure Analysis of Pitavastatin and its Key Isomers/Impurities

Crystal structure analysis, primarily through X-ray powder diffraction (XRPD), provides information on the solid-state properties of a compound, including its crystal lattice and packing. Pharmaceutical compounds can exist in different solid forms, such as polymorphs (different crystal structures of the same compound) and pseudopolymorphs (hydrates or solvates), which can affect their physical properties. google.comepo.org

While detailed crystal structure data for the (Z)-isomer of pitavastatin calcium is not widely published, extensive research has been conducted on the crystalline forms of the marketed E-isomer, of which the Z-isomer is a known process-related impurity. watson-int.comsynthinkchemicals.com Several distinct polymorphic forms of pitavastatin calcium have been identified and characterized, designated as Forms A, B, C, D, E, and F. google.comepo.org Each form exhibits a unique XRPD pattern, defined by characteristic peaks at specific diffraction angles (2θ). google.com An amorphous form, which lacks a long-range ordered crystal structure, has also been described. google.comepo.org

The identification and control of these crystalline forms are critical in pharmaceutical manufacturing. For example, Form A is described as a crystalline polymorph that contains between 5% and 15% water. googleapis.com The existence of multiple forms highlights the complexity of the solid-state chemistry of pitavastatin calcium.

| Form A (2θ) | Form B (2θ) | Form C (2θ) | Reference |

|---|---|---|---|

| 3.5 | 5.7 | 4.8 | google.com |

| 6.9 | 9.0 | 9.6 | google.com |

| 9.5 | 10.3 | 11.7 | google.com |

| 10.4 | 11.4 | 14.5 | google.com |

| 19.7 | 17.0 | 19.2 | google.com |

| 21.8 | 22.9 | 23.6 | google.com |

In Silico Prediction of Metabolic Pathways (Enzymatic and Substrate Interaction)

In silico methods are increasingly used to predict a drug's metabolic fate, including identifying the enzymes involved and potential drug-drug interactions. For pitavastatin, computational models and in vitro data have established a metabolic profile that is distinct from many other statins.

The primary metabolic pathway for pitavastatin is not mediated by the cytochrome P450 (CYP) enzyme system, which is a common source of drug interactions. clinpgx.org Instead, its principal route of metabolism is glucuronidation, a Phase II metabolic reaction. clinpgx.orgdrugbank.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, in the liver. drugbank.com This reaction leads to the formation of an ester-type pitavastatin glucuronide conjugate, which is then converted to the major, inactive metabolite, pitavastatin lactone. clinpgx.orgdrugbank.com Metabolism via CYP enzymes, specifically CYP2C9 and to a lesser extent CYP2C8, is considered minimal. clinpgx.org

Computational models have been developed to simulate these processes. A "digital liver model" has been used to predict pharmacokinetic drug-drug interactions involving pitavastatin and its transporters. Furthermore, pitavastatin is a known substrate for transport proteins that facilitate its uptake into hepatocytes, such as the organic anion-transporting polypeptides OATP1B1 and OATP2B1. doi.org In silico predictions and modeling of these enzymatic and transporter interactions are vital for forecasting the drug's behavior in the body and its potential for interaction with co-administered medications.

| Protein Type | Specific Enzymes/Transporters | Role | Reference |

|---|---|---|---|

| Metabolizing Enzymes (Major) | UGT1A3, UGT2B7 | Glucuronidation leading to lactone formation | drugbank.com |

| Metabolizing Enzymes (Minor) | CYP2C9, CYP2C8 | Minimal oxidative metabolism | clinpgx.org |

| Influx Transporters | OATP1B1, OATP2B1 | Hepatic uptake | doi.org |

Advanced Formulation and Delivery System Research Academic/preclinical Conceptual

Investigation of Physicochemical Properties Relevant to Formulation Science

(Z)-Pitavastatin calcium salt is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability. ymerdigital.comnih.govnih.gov This classification underscores the primary challenge in formulation development: enhancing the drug's solubility and dissolution rate to ensure adequate bioavailability. ymerdigital.com Preformulation studies are critical to understanding the intrinsic properties of the active pharmaceutical ingredient (API) to design a stable and effective dosage form. impactfactor.org

The solubility of this compound varies significantly across different media. It exhibits limited solubility in distilled water but has the highest solubility in 0.1 N HCl. impactfactor.orgresearchgate.net It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). caymanchem.comapexbt.com This pH-dependent solubility is a key consideration for oral dosage form development, as the drug's dissolution will be influenced by the varying pH environments of the gastrointestinal tract. nih.gov

Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a critical material property for this compound. google.comnewdrugapprovals.org Different polymorphic forms can have distinct physical properties, including melting point, solubility, and stability, which can significantly impact the drug's dissolution rate and bioavailability. google.comgoogle.com Multiple crystalline forms of pitavastatin (B1663618) calcium have been identified, commonly designated as Forms A, B, C, D, E, F, and K, in addition to an amorphous form. google.commedcraveonline.comgoogle.com The amorphous form is known to be chemically unstable, while crystalline forms like Form A are sensitive to processing conditions such as drying. medcraveonline.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| BCS Classification | Class II | ymerdigital.comnih.gov |

| Water Solubility | 0.000657 mg/mL | drugbank.com |

| logP | 2.92 | drugbank.com |

| pKa (Strongest Acidic) | 4.13 | drugbank.com |

| pKa (Strongest Basic) | 4.86 | drugbank.com |

| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ | drugs.com |

| Molecular Weight | 880.98 g/mol | drugs.com |

| Appearance | White to pale yellow crystalline powder | caymanchem.comdrugs.com |

| Melting Point | ~134.5°C (endothermic peak) | impactfactor.org |

| UV λmax | ~245 nm | impactfactor.orgcaymanchem.com |

Table 2: Solubility of Pitavastatin Calcium in Various Solvents

| Solvent | Solubility | Source |

|---|---|---|

| Dimethylformamide (DMF) | ~30 mg/mL | caymanchem.com |

| Dimethyl sulfoxide (DMSO) | >34.9 mg/mL | apexbt.com |

| 0.1 N HCl | Highest solubility among aqueous media | impactfactor.orgresearchgate.net |

| Distilled Water | Limited/Poor solubility | researchgate.net |

| Methanol | Slightly soluble | drugs.com |

Preclinical Development of Novel Delivery Systems (e.g., Nanoparticles, Liposomes, Hydrogels) for Related Compounds

Given the solubility challenges of BCS Class II drugs like pitavastatin, extensive preclinical research has focused on novel delivery systems to enhance the bioavailability and therapeutic efficacy of statins as a class. mdpi.comnih.govresearchgate.net These advanced formulations aim to improve drug solubilization, protect the drug from degradation, and in some cases, provide targeted or sustained release. researchgate.netnih.gov

Nanoparticles: Polymeric nanoparticles have been investigated as carriers for lipophilic statins to improve oral bioavailability and enable targeted delivery. mdpi.comluc.edu Materials such as poly-lactic-co-glycolic acid (PLGA) and ethylcellulose are commonly used due to their biocompatibility and biodegradability. mdpi.com Preclinical studies on atorvastatin-loaded ethylcellulose nanoparticles demonstrated a significant increase in oral bioavailability. mdpi.com For simvastatin (B1681759), functionalized polymeric micelles have been developed to specifically target liver sinusoidal endothelial cells, potentially reducing off-target effects and enhancing efficacy in treating chronic liver diseases. mdpi.com Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed for pitavastatin, showing a significant enhancement in its solubility and bioavailability in pharmacokinetic studies. nih.gov

Liposomes: Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and lipophilic drugs, making them suitable carriers for statins. nih.govsrce.hr Research in this area focuses on using liposomal formulations to improve the pharmacokinetic profiles of statins, overcoming issues of low aqueous solubility and rapid metabolism. nih.gov By altering the lipid composition, size, and surface characteristics, liposomes can be designed for selective drug delivery, potentially reducing the required dose and associated side effects. nih.govpreprints.org Preclinical development of liposomal statins has shown promise for applications in cardiovascular disease and oncology. nih.govresearchgate.net

Hydrogels: Injectable, thermoresponsive hydrogels are being explored for the localized and sustained delivery of statins. nih.govnih.gov This approach is particularly relevant for applications where systemic administration is suboptimal, such as in the treatment of periodontitis or promoting tissue regeneration. nih.govresearchgate.net In a preclinical rat model of periodontitis, a simvastatin-loaded, bone-targeting thermoresponsive hydrogel was shown to effectively preserve periodontal bone and reduce inflammation. nih.govnih.gov Similarly, a simvastatin-conjugated gelatin hydrogel has been demonstrated to promote tendon-bone healing in preclinical models of anterior cruciate ligament reconstruction by enhancing angiogenesis and osteogenesis. researchgate.net These systems allow for a sustained local release of the drug, maximizing its effect at the target site while minimizing systemic exposure. tue.nl

Material Science Considerations for Solid-State Formulations (Preclinical)

The solid-state properties of this compound are of paramount importance in the design of robust and reliable solid dosage forms like tablets and capsules. google.commedcraveonline.com Material science considerations primarily revolve around understanding and controlling the drug's crystallinity and polymorphism. newdrugapprovals.org

Different polymorphs of pitavastatin calcium (Forms A, B, C, D, E, F, K, and amorphous) exhibit different physicochemical properties, which directly influence manufacturability and product performance. google.comgoogle.com For instance, Form A is highly sensitive to drying conditions during manufacturing; improper processing can reduce its water content and crystallinity, leading to instability. medcraveonline.comresearchgate.net Such phase transformations can alter dissolution rates and compromise the product's shelf-life. google.com

Recently, polymorphic Form K has been identified as a superior candidate for solid-state formulations due to its enhanced stability. medcraveonline.comresearchgate.net Research highlights several advantages of Form K from a material science perspective:

Thermal Stability: Form K is significantly more resistant to high temperatures compared to other forms. Differential scanning calorimetry (DSC) studies show it remains stable up to 220°C, whereas Form A converts to an amorphous state at around 180°C. medcraveonline.comresearchgate.net

Chemical and Physical Stability: It demonstrates superior chemical and physical stability under stress conditions, including high humidity (40°C/75% RH) and mechanical stress from compression or grinding. medcraveonline.comresearchgate.netmedcrave.com This resilience is crucial for withstanding pharmaceutical processing steps like milling, granulation, and tableting. medcraveonline.com

Low Hygroscopicity: Form K absorbs less moisture from the environment compared to other forms. researchgate.netmedcrave.com This property improves the flowability of the powder blend during manufacturing and enhances the storage stability of the final dosage form, making it less reliant on specialized packaging. medcraveonline.comresearchgate.net

The selection of a stable polymorphic form like K is a key strategy to ensure batch-to-batch consistency and a predictable in vivo performance. medcraveonline.com Preclinical evaluation of these solid-state properties helps formulation scientists to select appropriate excipients and manufacturing processes that preserve the desired crystalline form, ultimately leading to a more reliable and effective drug product. google.comgoogle.com

Table 3: Overview of Selected Polymorphic Forms of Pitavastatin Calcium

| Polymorphic Form | Key Characteristics | Source |

|---|---|---|

| Form A | Sensitive to drying conditions; can convert to amorphous state, leading to instability. | medcraveonline.comresearchgate.net |

| Amorphous | Physically stable but known to be chemically unstable. | medcraveonline.comresearchgate.net |

| Form K | Superior thermal stability (decomposes >248°C). Excellent chemical and physical stability under stress, humidity, and mechanical forces. Low hygroscopicity. | medcraveonline.comresearchgate.netmedcrave.com |

Q & A

Q. What analytical methods are validated for quantifying (Z)-Pitavastatin Calcium Salt in biological matrices like human urine?

Spectrophotometric methods using acid dyes (e.g., bromothymol blue) form ion-pair complexes with statins, enabling quantification in urine. The Benesi–Hildebrand equation calculates association constants for these complexes, and methods are validated per ICH guidelines (linearity, precision, accuracy). Sample preparation involves pH optimization to stabilize the ion-pair complex .

Q. How is stereochemical control achieved during the synthesis of this compound?

Synthesis requires precise control of the C-5 epimerization step to minimize diastereoisomeric impurities. Intermediate purification via recrystallization or chromatography ensures stereochemical fidelity. Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the (Z)-isomer .

Q. What HPLC parameters are critical for purity analysis of this compound?